2-(Aminomethyl)-6-fluorophenol chemical properties
2-(Aminomethyl)-6-fluorophenol chemical properties
An In-Depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-6-fluorophenol, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.
Introduction and Strategic Importance
2-(Aminomethyl)-6-fluorophenol (CAS No. 887583-67-7) is a substituted phenol derivative featuring both an aminomethyl group and a fluorine atom on the aromatic ring.[1] The strategic placement of these functional groups makes it a valuable and versatile building block in organic synthesis.
The incorporation of fluorine is a well-established strategy in modern drug design to modulate metabolic stability, lipophilicity, and binding affinity.[2] Furthermore, the ortho-aminophenol motif is a privileged scaffold found in various biologically active molecules, known for its antioxidant and other therapeutic properties.[3][4] This unique combination of features positions 2-(Aminomethyl)-6-fluorophenol as a key intermediate for creating novel chemical entities with potentially enhanced pharmacological profiles.
This guide will elucidate the core chemical properties, propose a logical synthetic pathway, discuss potential applications, and detail the necessary safety protocols for handling this compound.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Core Chemical Properties
The primary identification and structural properties of 2-(Aminomethyl)-6-fluorophenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 887583-67-7 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| IUPAC Name | 2-(Aminomethyl)-6-fluorophenol | N/A |
| SMILES Code | NCC1=CC=CC(F)=C1O | [1] |
| MDL Number | MFCD07786745 | [1] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification and purity assessment. Based on the structure, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group (-CH₂-), the amine protons (-NH₂), and the phenolic proton (-OH). The aromatic signals will exhibit splitting patterns influenced by the fluorine atom and the other substituents.
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¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹J C-F).
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IR Spectroscopy: The infrared spectrum should feature characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), C-F stretch (~1000-1350 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141.14, corresponding to the molecular weight of the compound.
Synthesis and Characterization Workflow
While a specific documented synthesis for 2-(Aminomethyl)-6-fluorophenol was not found in the provided results, a logical and efficient synthetic route can be designed based on established organic chemistry transformations. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile.
The following diagram illustrates a plausible workflow for the synthesis and purification of 2-(Aminomethyl)-6-fluorophenol from 2-fluoro-6-hydroxybenzonitrile.
Caption: A plausible workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the reduction of 2-fluoro-6-hydroxybenzonitrile. The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is causal; it is effective for reducing both nitriles and other potential functional groups under anhydrous conditions, ensuring a direct conversion to the primary amine.
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Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) to a reaction flask. Cool the mixture to 0°C using an ice bath.
-
Substrate Addition: Dissolve 2-fluoro-6-hydroxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C. This slow addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This specific sequence (Fieser workup) is designed to safely neutralize the excess reducing agent and precipitate aluminum salts into a granular, easily filterable form.
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Filtration and Extraction: Filter the resulting slurry and wash the solid residue with THF or ethyl acetate. Combine the filtrates and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure 2-(Aminomethyl)-6-fluorophenol.
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Validation: The final product's identity and purity must be confirmed through spectroscopic methods (NMR, MS, IR) as described in section 2.2.
Applications in Drug Discovery and Research
The structural motifs within 2-(Aminomethyl)-6-fluorophenol make it a highly attractive scaffold for medicinal chemistry.
Caption: Key structural features and their relevance to potential drug discovery applications.
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Scaffold for Novel Therapeutics: The ortho-aminophenol core is a key pharmacophore. Recent studies have shown that ortho-aminophenol derivatives can act as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[3] This compound could serve as a starting point for developing new drugs targeting ischemia-reperfusion injury or neurodegenerative disorders.[3]
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Bioisosteric Replacement and Metabolic Stability: The fluorine atom can serve as a bioisostere for a hydrogen atom, but with significantly different electronic properties. Its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2]
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Versatile Chemical Handle: The primary amine provides a reactive site for further functionalization, allowing for the straightforward synthesis of amides, sulfonamides, and other derivatives to build diverse chemical libraries for screening. This makes it a versatile intermediate for creating a wide range of new molecular entities.
Safety, Handling, and Storage
As a research chemical, 2-(Aminomethyl)-6-fluorophenol requires careful handling. While specific GHS classifications for this compound are not detailed in the provided search results, data from structurally related aminophenols and fluorophenols suggest a need for caution.
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General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[7] For long-term stability, storage in a refrigerator or freezer under an inert atmosphere may be recommended, similar to other reactive aminophenols.[8]
-
Hazard Profile (Anticipated): Based on related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and could cause skin and eye irritation.[9][10][11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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- PubChem. (n.d.). 2-Fluorophenol.
- Sigma-Aldrich. (n.d.). 2-Aminophenol for synthesis.
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- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminophenol.
- ResearchGate. (n.d.). ¹H NMR spectra of 2-aminomethyl-18-crown-6.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
- The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorophenol.
- Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol.
- PubChem. (n.d.). 2-Aminophenol.
- HIMEDIA. (2013). Material Safety Data Sheet: 4-Chloro-2-aminophenol.
- ATB. (n.d.). 2-Amino-4-fluorophenol.
- askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol.
- Course Hero. (n.d.). pKa values for a series of compounds.
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